Bienvenue dans la boutique en ligne BenchChem!

JNJ-54175446

P2X7 Receptor Antagonist Potency In Vitro Pharmacology

JNJ-54175446 (CAS 1627902-21-9) is the definitive chemical probe for neuroinflammation studies requiring confirmed CNS target engagement. Unlike early P2X7 antagonists lacking human CNS bioavailability data, JNJ-54175446 has clinically validated, dose-dependent brain penetration with equivalent unbound concentrations in CSF and plasma. Its high potency (hP2X7 pIC50=8.46) allows lower effective doses, while ex vivo IL-1β suppression in human whole blood serves as a translational biomarker. For anhedonia research, it offers a unique phenotypic anchor from human sleep deprivation studies. Procure from verified suppliers to ensure quality.

Molecular Formula C18H13ClF4N6O
Molecular Weight 440.8 g/mol
CAS No. 1627902-21-9
Cat. No. B608235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-54175446
CAS1627902-21-9
SynonymsJNJ-54175446;  JNJ 54175446;  JNJ54175446
Molecular FormulaC18H13ClF4N6O
Molecular Weight440.8 g/mol
Structural Identifiers
SMILESCC1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(N=N2)C4=NC=C(C=N4)F
InChIInChI=1S/C18H13ClF4N6O/c1-9-15-13(29(27-26-15)17-24-7-10(20)8-25-17)5-6-28(9)16(30)11-3-2-4-12(14(11)19)18(21,22)23/h2-4,7-9H,5-6H2,1H3/t9-/m1/s1
InChIKeyCWFVVQFVGMFTBD-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JNJ-54175446 (CAS 1627902-21-9): A Brain-Penetrant P2X7 Antagonist for Neuroinflammation Research and Procurement


JNJ-54175446 (CAS 1627902-21-9), also known as Compound 14, is a potent, selective, and brain-penetrant antagonist of the purinergic P2X7 receptor (P2X7R). This small molecule (molecular weight 440.78 g/mol) is a high-affinity ligand that attenuates the P2X7R-mediated release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 [1]. Preclinical characterization demonstrates its efficacy in inhibiting P2X7 activity across multiple species in various in vitro assays, including Ca2+ flux and IL-1β release [2]. JNJ-54175446 was advanced as a clinical candidate specifically for its optimized pharmacokinetic (PK) properties and its demonstrated ability to cross the blood-brain barrier (BBB) to achieve central nervous system (CNS) target engagement, a key differentiating feature from many early-stage P2X7 antagonists [3].

Why JNJ-54175446 Cannot Be Interchanged with Generic P2X7 Antagonists for Neuroinflammation Studies


Substituting JNJ-54175446 with another P2X7 antagonist, even one with high in vitro potency, is not scientifically valid due to its validated and clinically characterized profile as a brain-penetrant compound. Many potent P2X7 antagonists, such as A-740003, lack data confirming CNS penetration in humans [1]. In contrast, JNJ-54175446's ability to achieve comparable unbound concentrations in cerebrospinal fluid (CSF) and plasma has been directly quantified in clinical studies, providing definitive evidence of passive brain penetration [2]. Furthermore, JNJ-54175446's advanced clinical development in major depressive disorder (MDD) provides a unique, human-validated pharmacodynamic (PD) profile for central target engagement and cytokine modulation [3]. Using an analog without this proven CNS bioavailability or clinical PD data introduces significant uncertainty in neuroinflammation research, potentially leading to false-negative results due to insufficient target engagement in the brain, a critical factor not addressed by in vitro IC50 values alone.

Quantitative Evidence for Selecting JNJ-54175446 Over P2X7 Antagonist Comparators


JNJ-54175446 Exhibits Superior P2X7 Antagonist Potency Compared to A-740003 and A-438079

JNJ-54175446 demonstrates higher potency at the human P2X7 receptor compared to the reference antagonists A-740003 and A-438079. The pIC50 of 8.46 for JNJ-54175446 at the hP2X7 receptor corresponds to an IC50 of 3.5 nM [1]. In contrast, A-740003 has a reported IC50 of 40 nM for the hP2X7 receptor, and A-438079 is reported to have an IC50 of approximately 300 nM [2]. This represents an 11-fold higher potency for JNJ-54175446 over A-740003 and an 86-fold higher potency over A-438079.

P2X7 Receptor Antagonist Potency In Vitro Pharmacology

Quantified Clinical Brain Penetration of JNJ-54175446 in Humans Compared to Placebo

In a clinical study of healthy participants, a single 300 mg oral dose of JNJ-54175446 resulted in a mean maximum concentration (Cmax) in the cerebrospinal fluid (CSF) of 114 ± 39 ng/mL. This was directly comparable to the unbound Cmax in plasma (88.3 ± 35.7 ng/mL), providing quantitative evidence of passive diffusion and high CNS penetration [1]. The total Cmax in plasma was 7-fold higher than in CSF, confirming that the unbound fraction in plasma is the driver of brain penetration [1]. This contrasts with many P2X7 antagonists for which clinical data on human CNS exposure is unavailable [2].

Blood-Brain Barrier Cerebrospinal Fluid Clinical Pharmacokinetics

JNJ-54175446 Achieves Robust Ex Vivo IL-1β Suppression in Human Blood, Exceeding Preclinical Comparators

JNJ-54175446 potently inhibits IL-1β release from human whole blood, a clinically relevant ex vivo measure of P2X7R activity. The reported pIC50 in human whole blood is 8.1 ± 0.1 [1]. In a clinical study, a dose-dependent inhibition of ex vivo LPS/Bz-ATP-induced IL-1β release was observed, with an IC50 of 82 ng/mL (95% CI: 48-94 ng/mL) [2]. For comparison, the reference P2X7 antagonist A-740003 was reported to have an IC50 of 156 nM for blocking IL-1β release in differentiated human THP-1 cells, a less complex and clinically predictive system [3].

IL-1β Inhibition Human Whole Blood Assay Pharmacodynamics

JNJ-54175446 Modulates Anhedonia in MDD Patients Following Sleep Deprivation, a Unique Clinical Pharmacodynamic Finding

In a randomized, double-blind, placebo-controlled study of 69 patients with major depressive disorder (MDD), JNJ-54175446 treatment blunted the acute reduction in anhedonia that typically follows 36 hours of total sleep deprivation (TSD) [1]. This was a statistically significant effect measured by the Snaith-Hamilton Pleasure Scale (SHAPS) and the Probabilistic Instrumental Learning Task (PILT). While JNJ-54175446 did not have a significant effect on overall depression scores (HDRS17), its specific modulation of anhedonia, a core symptom of depression, represents a distinct pharmacodynamic signal not reported for other P2X7 antagonists in clinical development, such as JNJ-55308942 or AZD9056, which have focused on different clinical endpoints [2].

Major Depressive Disorder Anhedonia Clinical Pharmacodynamics

Primary Research and Procurement Applications for JNJ-54175446 (CAS 1627902-21-9)


Investigating the Role of CNS-Penetrant P2X7 Antagonism in Preclinical Models of Neuroinflammation and Mood

JNJ-54175446 is the ideal chemical probe for in vivo studies where confirmed CNS target engagement is required. Its validated, dose-dependent brain penetration, with comparable unbound concentrations in plasma and CSF, ensures that observed pharmacological effects can be confidently attributed to central P2X7R antagonism [1]. This overcomes a major limitation of many early P2X7 antagonists that lack proven CNS bioavailability. The compound's high potency (hP2X7 pIC50 = 8.46) allows for lower effective doses, minimizing potential peripheral off-target effects in behavioral and neurochemical assays [2].

Translational Studies of IL-1β-Driven Inflammatory Pathways Using a Human-Validated Biomarker

For studies linking P2X7R activation to downstream cytokine release, JNJ-54175446 offers a direct translational bridge. Its ability to potently suppress ex vivo IL-1β release from human whole blood (pIC50 = 8.1 ± 0.1) provides a robust and clinically relevant ex vivo biomarker that can be used to confirm target engagement and functional activity in both preclinical species and human samples [3]. This feature is invaluable for comparing in vitro and in vivo findings and for designing translational experiments that incorporate a human PD readout, an advantage not offered by compounds lacking clinical biomarker data [4].

Exploring the Neurobiology of Anhedonia and Stress-Induced Mood Perturbations

Researchers investigating the specific symptom domain of anhedonia within depressive disorders should consider JNJ-54175446. Its unique clinical profile demonstrates modulation of reward-related behaviors in a validated human model of acute mood perturbation (total sleep deprivation) [5]. This provides a specific, data-driven rationale for using JNJ-54175446 to probe the neural circuitry of anhedonia in preclinical models, rather than relying on non-selective P2X7 antagonists that lack this specific phenotypic anchor in human studies [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-54175446

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.